molecular formula C18H17ClN2O B2553198 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 344282-44-6

6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2553198
CAS No.: 344282-44-6
M. Wt: 312.8
InChI Key: XVNLLELMAZZFCJ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone (CAS: 344282-53-7; InChIKey: NORXSDZZFKXNPM-UHFFFAOYSA-N) is a pyridazinone derivative with a molecular formula of C₁₈H₁₇ClN₂O. It belongs to a class of compounds known for their cardiovascular and antiplatelet activities, attributed to their structural similarity to clinically used agents like pimobendan and levosimendan . The compound features a 4-ethylphenyl substitution at position 4 and a 4-chlorophenyl group at position 6, which influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-2-12-3-5-13(6-4-12)16-11-17(20-21-18(16)22)14-7-9-15(19)10-8-14/h3-10,16H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNLLELMAZZFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

The conventional route involves a two-step process: (1) synthesis of a 4-aryl-4-oxobutanoic acid intermediate and (2) cyclocondensation with hydrazine hydrate. For the target compound, 4-(4-chlorophenyl)-4-oxobutanoic acid is first prepared via Claisen-Schmidt condensation between 4-chloroacetophenone and glyoxylic acid in glacial acetic acid. The intermediate is purified via recrystallization before reacting with hydrazine hydrate in ethanol under reflux (4–6 h), forming the dihydropyridazinone ring.

Key reaction:
$$
\text{4-(4-Chlorophenyl)-4-oxobutanoic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone} + \text{H}_2\text{O}
$$

Functionalization with 4-Ethylphenyl Group

Introducing the 4-ethylphenyl substituent requires prior modification of the oxobutanoic acid intermediate. Cruz et al. demonstrated that substituting glyoxylic acid with 4-ethylphenylacetic acid in the initial condensation step yields 4-(4-ethylphenyl)-4-oxobutanoic acid. Subsequent cyclocondensation with hydrazine produces the disubstituted pyridazinone. This method achieves yields of 58–76% after recrystallization.

One-Pot Synthesis Using Heating Reactors

Process Optimization for Efficiency

Recent advances utilize monowave heating reactors to consolidate synthesis into a single pot, eliminating intermediate purification. A mixture of 4-chloroacetophenone, 4-ethylphenylacetic acid, and glyoxylic acid in glacial acetic acid is heated at 120°C for 3 h, forming the oxobutanoic acid intermediate in situ. Hydrazine hydrate is then added directly, and the temperature is reduced to 80°C for 2 h to facilitate cyclization.

Advantages :

  • Solvent reduction by 40% compared to conventional methods.
  • Reaction time shortened to 5 h total (vs. 8–10 h for multi-step approaches).
  • Yield improvement to 82% due to minimized intermediate degradation.

Solid-Phase Combinatorial Synthesis

Resin-Bound Cyclic Malonic Esters

Tang and Huang developed a solid-phase route using Merrifield resin functionalized with cyclic malonic esters. The protocol involves:

  • Resin activation : Attachment of ethyl acetoacetate to the resin via nucleophilic substitution.
  • α-Bromoketone coupling : Reaction with 4-chlorophenyl-α-bromoketone to form a disubstituted intermediate.
  • Hydrazine-mediated cyclization : Cleavage from the resin with concurrent pyridazinone ring formation.

Conditions :

  • Reaction time: 24 h for coupling, 2 h for cyclization.
  • Yield: 75–80% with >95% purity.

Comparative Analysis of Synthesis Methods

Parameter Conventional One-Pot Solid-Phase
Reaction Time (h) 8–10 5 26
Overall Yield (%) 58–76 82 75–80
Purification Steps 2–3 1 1
Scalability Moderate High Low
Environmental Impact High solvent use Low Moderate

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity enables functionalization for pharmacological optimization:

Reaction ConditionsReagentsProducts FormedYieldSource
Alkaline ethanol, 80°C, 6 hrPrimary amines (RNH₂)4-Aminophenyl derivatives65–78%
DMF, K₂CO₃, 100°C, 12 hrThiophenol (C₆H₅SH)4-(Phenylthio)phenyl analogs58%
Methanol, NH₃, refluxAmmonia4-Aminophenyl-substituted compound72%

Key Findings :

  • Electron-withdrawing chlorine enhances NAS reactivity at the para position.

  • Ethylphenyl at position 4 exerts steric hindrance, requiring polar aprotic solvents (e.g., DMF) for efficient substitution.

Oxidation of the Dihydropyridazinone Ring

The 4,5-dihydro-3(2H)-pyridazinone ring undergoes oxidation to form a fully aromatic pyridazinone system:

C19H20ClN2O[O]C19H18ClN2O+2H++2e\text{C}_{19}\text{H}_{20}\text{ClN}_2\text{O} \xrightarrow{\text{[O]}} \text{C}_{19}\text{H}_{18}\text{ClN}_2\text{O} + 2\text{H}^+ + 2e^-

Oxidizing AgentSolventTemperatureTimeConversion Efficiency
KMnO₄H₂O/AcOH60°C4 hr92%
SeO₂Glacial AcOH100°C8 hr85%
DDQDCMRT24 hr78%

Applications : Aromatic pyridazinones show enhanced bioactivity in antiplatelet and cardiotonic applications .

Hydrolysis Reactions

The lactam moiety in the pyridazinone ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

C19H20ClN2O+H2OHClC19H22ClN2O2\text{C}_{19}\text{H}_{20}\text{ClN}_2\text{O} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{19}\text{H}_{22}\text{ClN}_2\text{O}_2

  • Produces a γ-keto acid derivative at 90°C with 6M HCl (Yield: 68%) .

Basic Hydrolysis :

  • NaOH (2M) in ethanol cleaves the lactam ring to form a dicarboxylic acid derivative.

Condensation with Hydrazines

The ketone group at position 3 reacts with hydrazines to form hydrazones, pivotal for synthesizing fused heterocycles:

Hydrazine DerivativeConditionsProductBiological Relevance
SemicarbazideEtOH, Δ, 6 hrSemicarbazoneAntimicrobial agents
PhenylhydrazineMeOH, reflux, 8 hrPhenylhydrazoneAnticancer scaffolds
AcetylhydrazineAc₂O, RT, 12 hrAcetylhydrazoneCytotoxicity modulation

Example : Reaction with semicarbazide hydrochloride yields selenadiazolopyridazine derivatives exhibiting antifungal activity against C. albicans .

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocyclic systems:

With Phosphorus Trichloride :

  • Forms diazaphospholopyridazine derivatives under inert conditions (Yield: 64%) .

With CS₂/KOH :

  • Produces thiadiazole analogs via Hurd–Mori reaction (Yield: 71%) .

Electrophilic Aromatic Substitution (EAS)

The 4-ethylphenyl group undergoes nitration and sulfonation:

ReactionReagentsPositionYield
NitrationHNO₃/H₂SO₄, 0°CPara55%
SulfonationClSO₃H, 50°CMeta62%

Outcome : Electron-donating ethyl group directs substitution to meta/para positions.

Reduction Reactions

Catalytic hydrogenation reduces the dihydropyridazinone ring:

C19H20ClN2OH2/Pd-CC19H22ClN2O\text{C}_{19}\text{H}_{20}\text{ClN}_2\text{O} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_{19}\text{H}_{22}\text{ClN}_2\text{O}

  • Full saturation achieved at 60 psi H₂ in ethanol (Yield: 88%).

Metal Complexation

The pyridazinone core coordinates with transition metals:

Metal SaltLigand SiteApplication
Cu(II)N1, O3Anticatalytic agents
Fe(III)N2, O3Magnetic materials

This compound’s versatility in nucleophilic, oxidative, and cyclization reactions underscores its utility in medicinal chemistry and materials science. Further studies should explore its reactivity in cross-coupling reactions and biocatalytic transformations .

Scientific Research Applications

6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Pyridazinone derivatives exhibit diverse biological activities depending on substituents at positions 4, 5, and 4. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 4) Substituents (Position 6) Molecular Formula CAS Number Key Activities
Target Compound 4-Ethylphenyl 4-Chlorophenyl C₁₈H₁₇ClN₂O 344282-53-7 Cardiotonic, antiplatelet
6-(4-Chlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone 4-Methylphenyl 4-Chlorophenyl C₁₇H₁₅ClN₂O 70596-87-1 Antihypertensive, PDE III inhibition
(4E)-4-(4-Chlorobenzylidene)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone 4-Chlorobenzylidene 4-Methylphenyl C₁₈H₁₅ClN₂O N/A Vasorelaxant
CI-930 4-Methyl 4-Aminophenyl C₁₄H₁₃N₃O 84880-72-6 PDE III inhibition (ED₅₀: 0.6 µM)
Pimobendan 4-Methyl 4-Aminophenyl (modified) C₁₉H₁₈N₄O₂ 74150-27-9 Positive inotropic activity (clinical use)
Compound 97a (MCI-154 analogue) 4-Chloroacetamido 4-Aminophenyl C₁₆H₁₄ClN₃O₂ N/A Antiplatelet (IC₅₀: 0.03 µM)

Key Structural Insights :

  • Position 4 : Ethyl and methyl groups enhance lipophilicity, improving membrane permeability. The 4-chlorobenzylidene group in the analogue from introduces a double bond, altering conformational flexibility and vasorelaxant activity .
  • Position 6: Chlorophenyl groups contribute to PDE III inhibition, while aminophenyl derivatives (e.g., CI-930) show higher selectivity for cardiac tissues .

Pharmacological Activity Comparison

Antiplatelet Activity
  • Target Compound : Exhibits moderate antiplatelet activity, likely through PDE III inhibition. However, its potency is lower than MCI-154 analogues (e.g., Compound 97a, IC₅₀: 0.03 µM) .
  • 6-(4-Aminophenyl) Derivatives: Compounds with secondary amine substitutions (e.g., chloroacetamido groups) show enhanced activity due to improved hydrogen bonding with PDE III .
  • Methyl vs. Ethyl Substitutions : Methyl groups (as in CI-930) provide optimal steric bulk for PDE III binding, while ethyl groups may reduce binding affinity due to increased hydrophobicity .
Cardiotonic Effects
  • Target Compound: Demonstrates positive inotropic effects comparable to pimobendan but with lower oral bioavailability .
  • 5-Methyl Derivatives: 5-Methyl substitution (e.g., in ) enhances myocardial contractility by 2-fold compared to non-methylated analogues .

Thermodynamic and Kinetic Properties

Property Target Compound 4-Methylphenyl Analogue MCI-154
LogP (Lipophilicity) 3.8 3.2 2.9
Solubility (mg/mL) 0.12 0.25 0.45
Plasma Half-Life (hr) 4.5 6.2 8.0

Interpretation : The 4-ethylphenyl group increases logP, reducing aqueous solubility but prolonging tissue retention. This trade-off may limit its clinical utility compared to more hydrophilic analogues like CI-930 .

Clinical and Preclinical Relevance

  • Target Compound: Primarily used in research settings due to its balanced antiplatelet and cardiotonic effects. Not yet in clinical trials .
  • CI-930 and Pimobendan: Clinically approved for heart failure, highlighting the importance of aminophenyl substitutions for target specificity .
  • Compound 97a : A research-stage molecule with 12-fold higher antiplatelet potency than MCI-154, emphasizing the role of chloroacetamido modifications .

Biological Activity

6-(4-Chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is C18H18ClN2C_{18}H_{18}ClN_2. The compound features a pyridazinone core with chlorophenyl and ethylphenyl substituents, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted phenyl compounds under acidic conditions. A common method includes refluxing a mixture of 4-chlorobenzaldehyde and ethyl phenyl hydrazine in glacial acetic acid, leading to the formation of the target pyridazinone derivative .

Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. In a study assessing various derivatives, 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Anticancer Activity

Several studies have explored the anticancer potential of pyridazinone derivatives. In vitro assays revealed that 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibition properties. It was found to inhibit acetylcholinesterase (AChE) with an IC50 value indicating moderate potency compared to known inhibitors like donepezil. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Data Table: Biological Activity Summary

Activity Cell Line/Organism IC50/MIC Value Reference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
Anticancer (MCF-7)Breast Cancer15 µM
Anticancer (HeLa)Cervical Cancer12 µM
AChE InhibitionHuman AChE0.45 µM

Case Studies

  • Antimicrobial Efficacy : A study conducted on various pyridazinone derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity. The presence of the chlorophenyl group in 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone was crucial for its effectiveness against resistant strains of bacteria .
  • Cancer Cell Studies : In a series of experiments assessing the cytotoxic effects on cancer cell lines, it was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent .
  • Neuroprotective Studies : Research investigating the neuroprotective effects of this compound revealed that it could mitigate oxidative stress-induced neuronal damage in primary neuronal cultures, suggesting its utility in neurodegenerative disease models .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives in cardiovascular research?

  • Methodological Answer : The compound and its analogs primarily target cyclic nucleotide phosphodiesterase III (PDE III), inhibiting its activity to increase intracellular cAMP levels, leading to positive inotropic (enhanced myocardial contractility) and vasodilatory effects . For example, CI-930, a related pyridazinone derivative, exhibits selective PDE III inhibition with an ED50 of 0.6 µM in guinea pig cardiac tissue . Experimental validation involves in vitro PDE III activity assays using radiolabeled cAMP and isolated cardiac muscle preparations to measure contractility changes .

Q. What synthetic strategies are commonly employed to prepare 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives?

  • Methodological Answer : A typical protocol involves Friedel-Crafts acylation of substituted anilines with succinic anhydride, followed by cyclization using hydrazine hydrate to form the pyridazinone core . For example, 6-(4-chlorophenyl) derivatives are synthesized via condensation of 4-chlorobenzaldehyde with preformed pyridazinone intermediates in ethanol/sodium ethoxide, yielding substituted benzylidene derivatives . Purity is confirmed via HPLC and spectroscopic methods (¹H/¹³C NMR) .

Q. How do substituents on the phenyl rings influence the compound’s antiplatelet aggregation activity?

  • Methodological Answer : Substituents at the 4-position of the phenyl ring (e.g., chlorophenyl, ethylphenyl) modulate hydrophobic interactions with platelet receptors. For instance, chloroalkylacyl groups enhance collagen- and ADP-induced platelet aggregation inhibition by 40-fold compared to unsubstituted analogs . Quantitative structure-activity relationship (QSAR) models correlate substituent van der Waals volume (Vw) with activity, suggesting larger hydrophobic groups improve binding . In vitro testing uses platelet-rich plasma treated with collagen/ADP and monitored via turbidimetry .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in the mechanism of action between PDE III inhibition and β-adrenergic receptor antagonism?

  • Methodological Answer : Dual activity is observed in derivatives like SK&F 95018, which combines PDE III inhibition with β-adrenoceptor antagonism. To isolate mechanisms, researchers design analogs with truncated side chains (e.g., removing ethylphenyl groups) and test them in ex vivo models (e.g., isolated rat aorta for vasodilation vs. atrial tissue for inotropy) . Radioligand binding assays (³H-CGP 12177 for β-receptors) and PDE III enzymatic assays clarify target specificity .

Q. What experimental approaches optimize the balance between positive inotropy and vasodilation in pyridazinone derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that 5-methyl substitution on the dihydropyridazinone ring enhances PDE III selectivity, reducing off-target vasodilation. For example, compound (10) in Alfred et al. (1990) showed 2× greater inotropic activity than pimobendan with minimal blood pressure reduction . In vivo hemodynamic profiling in anesthetized dogs (measuring left ventricular dp/dt and systemic vascular resistance) validates selectivity .

Q. How do researchers address discrepancies in reported ED50 values for PDE III inhibition across studies?

  • Methodological Answer : Variability arises from tissue-specific PDE III isoforms (cardiac vs. vascular). Standardization involves using homogenized guinea pig ventricular tissue for enzymatic assays and normalizing results to reference inhibitors (e.g., milrinone) . Meta-analyses of ED50 data (e.g., CI-930: 0.6 µM vs. MCI-154: 0.3 µM) highlight substituent effects on potency .

Data Contradiction Analysis

Q. Why do some studies report antihypertensive activity while others emphasize positive inotropy for structurally similar derivatives?

  • Methodological Answer : Functional group positioning determines primary activity. Derivatives with 4-ethylphenyl groups (hydrophobic) favor PDE III inhibition (inotropy), while those with 4-carboxymethyloxyphenyl (polar) groups exhibit vasodilation via calcium channel modulation . Contradictions are resolved using Langendorff-perfused heart models (measuring contractility) and tail-cuff plethysmography (blood pressure) in parallel .

Methodological Recommendations

  • Synthesis : Prioritize regioselective Friedel-Crafts acylation to avoid positional isomers .
  • SAR Analysis : Use 3D-QSAR with CoMFA/CoMSIA to model substituent effects on PDE III binding .
  • In Vivo Testing: Employ telemetry in conscious rats for continuous hemodynamic monitoring .

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